Acid red 41

Vue d'ensemble

Description

Acid Red 41, also known as Ponceau 4R, is a synthetic azo dye commonly used as a food colorant. It is known for its vibrant red hue and is widely used in Europe, Asia, and Australia. The compound is stable to light, heat, and acid but fades in the presence of ascorbic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acid Red 41 is synthesized from aromatic hydrocarbons. The process involves diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions typically include acidic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Red 41 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized, leading to the breakdown of the dye.

Reduction: The azo group can be reduced to form aromatic amines.

Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium dithionite.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Breakdown products including smaller aromatic compounds.

Reduction: Aromatic amines.

Substitution: Derivatives with substituted sulfonic acid groups

Applications De Recherche Scientifique

Acid Red 41 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the textile and food industries as a colorant

Mécanisme D'action

The mechanism of action of Acid Red 41 primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in color, making it useful as an indicator. The molecular targets include proteins and other macromolecules, where it can bind and induce color changes .

Comparaison Avec Des Composés Similaires

Acid Red 18: Another azo dye with similar applications but different stability properties.

Brilliant Scarlet 3R: Known for its brighter hue but less stability compared to Acid Red 41.

New Coccine: Used in similar applications but has different regulatory approvals.

Uniqueness: this compound stands out due to its stability under various conditions and its wide acceptance in different regions. Its ability to maintain color under light, heat, and acidic conditions makes it a preferred choice in many applications .

Activité Biologique

Acid Red 41 (AR41) is a synthetic azo dye commonly used in the textile industry and food products. Its biological activity has garnered attention due to potential health implications and environmental concerns. This article provides a comprehensive overview of the biological activity of this compound, including its effects on human health, ecotoxicity, and mechanisms of action.

This compound, also known as CI 16035, is an azo dye characterized by its vivid red color. It is soluble in water and has a molecular formula of CHNOS. The dye is often assessed for its stability, purity, and potential contaminants, which can influence its biological effects.

1. Toxicological Effects

The toxicological profile of this compound has been evaluated through various studies:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, a study demonstrated that concentrations above 100 µg/mL led to significant cell death in human liver (HepG2) cells, primarily through apoptosis mechanisms .

- Genotoxicity : AR41 has been shown to induce DNA damage in vitro. In one study using the comet assay, exposure to AR41 resulted in a dose-dependent increase in DNA strand breaks in human lymphocytes .

- Carcinogenic Potential : While some studies have suggested potential carcinogenic effects due to the formation of aromatic amines upon metabolic activation, comprehensive long-term studies are necessary to establish a definitive link .

2. Ecotoxicological Impact

This compound poses risks to aquatic ecosystems:

- Aquatic Toxicity : Ecotoxicological assessments reveal that AR41 is harmful to aquatic organisms. LC50 values for fish species such as Danio rerio (zebrafish) have been reported around 15 mg/L, indicating significant lethality at relatively low concentrations .

- Bioaccumulation : Studies suggest that AR41 can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain and potential impacts on biodiversity .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Exposure to AR41 has been linked to increased ROS production, which can lead to oxidative stress and subsequent cellular damage . This mechanism is particularly relevant in the context of liver toxicity.

- Azo Bond Reduction : The reduction of the azo bond (-N=N-) in AR41 can yield toxic metabolites, which may contribute to its genotoxic effects. This metabolic pathway highlights the importance of understanding the biotransformation processes involved in AR41's toxicity .

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Case Study 1 : In a laboratory study involving zebrafish embryos, exposure to this compound resulted in developmental abnormalities and increased mortality rates. The study concluded that even low concentrations could disrupt normal embryonic development .

- Case Study 2 : A clinical study assessed the impact of AR41 exposure on workers in textile manufacturing. Increased incidences of respiratory issues and skin irritation were reported among workers frequently exposed to dyes containing AR41, emphasizing occupational hazards associated with this compound.

Summary Table of Biological Effects

Propriétés

IUPAC Name |

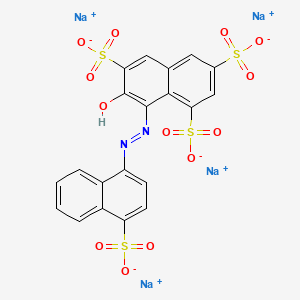

tetrasodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O13S4.4Na/c23-20-17(39(33,34)35)8-10-7-11(36(24,25)26)9-16(38(30,31)32)18(10)19(20)22-21-14-5-6-15(37(27,28)29)13-4-2-1-3-12(13)14;;;;/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRXDHHILMBIG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021376 | |

| Record name | Acid red 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-44-2, 85283-68-7 | |

| Record name | Acid Red 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid red 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.